2,2,2-trifluoro-N-(4-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-(4-phenylphenyl)acetamide, also known as TFAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFAA is a white crystalline solid that is soluble in organic solvents and is widely used as a reagent in organic synthesis.
Scientific Research Applications
2,2,2-trifluoro-N-(4-phenylphenyl)acetamide has found applications in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide is commonly used as a reagent for the acylation of amines, alcohols, and carboxylic acids. 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide is also used as a protecting group for amines and alcohols in organic synthesis.
In medicinal chemistry, 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide has been used as a building block for the synthesis of various pharmaceuticals. 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide has been found to exhibit anticancer activity against various cancer cell lines, and it has been used as a scaffold for the development of novel anticancer agents.
In materials science, 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Mechanism Of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide is not fully understood, but it is believed to act as an acylating agent. 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide can react with amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides. The acylation reaction proceeds through the formation of an intermediate, which is then attacked by the nucleophile to form the final product.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide. However, it has been reported that 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide is its high reactivity towards amines, alcohols, and carboxylic acids. 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide is also easy to handle and store, and it is readily available from commercial sources. However, 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide is highly toxic and can cause skin irritation and respiratory problems. It is also expensive compared to other acylating agents such as acetic anhydride.
Future Directions
There are several future directions for the research and development of 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide. One potential area of research is the synthesis of novel anticancer agents based on the 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide scaffold. Another area of research is the development of new metal-organic frameworks using 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide as a precursor. Additionally, the use of 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide as a protecting group for amines and alcohols in organic synthesis could be explored further. Finally, the toxicity of 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide could be investigated more thoroughly, and safer alternatives could be developed.
Synthesis Methods
2,2,2-trifluoro-N-(4-phenylphenyl)acetamide can be synthesized by reacting 4-phenylbenzoyl chloride with 2,2,2-trifluoroacetamide in the presence of a base such as triethylamine. The reaction proceeds through an amidation reaction, and the resulting 2,2,2-trifluoro-N-(4-phenylphenyl)acetamide can be purified by recrystallization from a suitable solvent.
properties
CAS RN |
347-37-5 |
---|---|
Product Name |
2,2,2-trifluoro-N-(4-phenylphenyl)acetamide |
Molecular Formula |
C14H10F3NO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)13(19)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,18,19) |
InChI Key |
UEZRDXDUQAKINL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.